Enantiomer‑Selective Co‑Crystallization with Levetiracetam Distinguishes 4‑FMA Enantiomers
In a direct head‑to‑head comparison using levetiracetam (LEV) as resolving agent, the (R)‑enantiomer of 4‑fluoromandelic acid (4‑FMA) forms an enantiospecific co‑crystal with LEV, whereas the (S)‑enantiomer does not co‑crystallize under identical conditions. This behaviour is opposite to that observed for 2‑ClMA, 3‑ClMA, 4‑ClMA, and 4‑BrMA, where LEV selectively co‑crystallizes with the S‑enantiomers [1]. For procurement, this means that the (S)‑methyl ester (which upon hydrolysis yields (S)‑4‑FMA) is the enantiomer that remains in the mother liquor during such a resolution, while its antipode is selectively removed as a crystalline salt.
| Evidence Dimension | Co‑crystal formation propensity with levetiracetam |
|---|---|
| Target Compound Data | (S)‑4‑fluoromandelic acid: no co‑crystal formed with LEV |
| Comparator Or Baseline | (R)‑4‑fluoromandelic acid: co‑crystal formed; 2‑ClMA/3‑ClMA/4‑ClMA/4‑BrMA: co‑crystal formed with S‑enantiomer |
| Quantified Difference | Qualitative yes/no; selectivity inverted relative to chloro/bromo analogs |
| Conditions | Crystallization from solution; racemic 4‑FMA treated with LEV at optimized molar ratio, solvent volume, and temperature |
Why This Matters
The inverted co‑crystallization selectivity of 4‑FMA versus its chloro/bromo analogs enables a unique enantiopurification route that cannot be implemented with the other halogenated mandelates, directly impacting the choice of chiral building block for further synthesis.
- [1] Zhang, J.; et al. Resolution of Halogenated Mandelic Acids through Enantiospecific Co‑Crystallization with Levetiracetam. Molecules 2021, 26, 5536. View Source
